molecular formula C9H20N2 B8746601 2,2,4,4,6-Pentamethylhexahydropyrimidine CAS No. 53422-22-3

2,2,4,4,6-Pentamethylhexahydropyrimidine

Cat. No. B8746601
CAS RN: 53422-22-3
M. Wt: 156.27 g/mol
InChI Key: QSSWKPVVDJURMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4,4,6-Pentamethylhexahydropyrimidine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,4,4,6-Pentamethylhexahydropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,4,4,6-Pentamethylhexahydropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

53422-22-3

Product Name

2,2,4,4,6-Pentamethylhexahydropyrimidine

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2,2,4,4,6-pentamethyl-1,3-diazinane

InChI

InChI=1S/C9H20N2/c1-7-6-8(2,3)11-9(4,5)10-7/h7,10-11H,6H2,1-5H3

InChI Key

QSSWKPVVDJURMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC(N1)(C)C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sample of 27.4 grams 2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine was dissolved in 50 grams of ethanol. To the ethanolic solution was added 6.9 grams of sodium metal at such a rate that a temperature of 70°-80° C. was maintained. After the addition was completed, the mixture was heated for one hour at 85°-95° C. The mixture was allowed to cool to room temperature and water added to the mixture. The organic layer was extracted with toluene, the toluene extract washed with water, dried, and the toluene removed, yielding 2,2,4,4,6-pentamethyl-hexahydroprimidine.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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